molecular formula C9H13BN2O3 B599208 (6-Morpholinopyridin-2-yl)boronic acid CAS No. 1310385-04-6

(6-Morpholinopyridin-2-yl)boronic acid

Cat. No.: B599208
CAS No.: 1310385-04-6
M. Wt: 208.024
InChI Key: YONPJFKNMVJHJV-UHFFFAOYSA-N
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Description

(6-Morpholinopyridin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Morpholinopyridin-2-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. In this method, a halogenated pyridine derivative undergoes a metal-halogen exchange reaction with an organometallic reagent such as n-butyllithium or Grignard reagent, followed by the addition of a boron-containing reagent like trimethyl borate or boron trichloride .

Another method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this reaction, a halopyridine derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(6-Morpholinopyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Morpholinopyridin-2-yl)boronic acid is unique due to the presence of both the morpholine and boronic acid groups, which provide distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications .

Properties

IUPAC Name

(6-morpholin-4-ylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONPJFKNMVJHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671289
Record name [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310385-04-6
Record name [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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